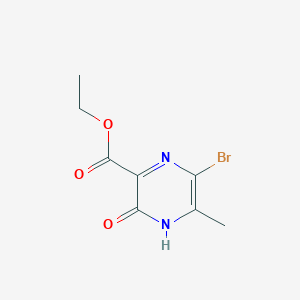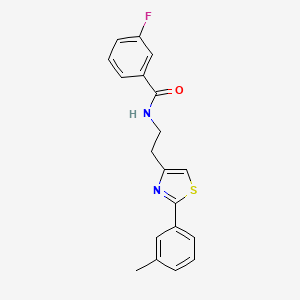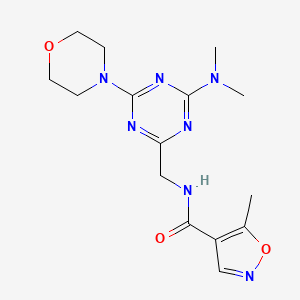
N-((4-(二甲基氨基)-6-吗啉基-1,3,5-三嗪-2-基)甲基)-5-甲基异恶唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide is a novel organic compound known for its diverse potential applications across various scientific fields. This compound is notable for its unique structural features, which combine elements of triazine, morpholine, and isoxazole, contributing to its multifaceted chemical behavior.
科学研究应用
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide has found diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Serves as a probe or inhibitor in various biochemical assays and studies.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or nanomaterials.
作用机制
Target of Action
Compounds with similar structures, such as 4-dimethylaminopyridine (dmap), have been reported to act as nucleophilic catalysts for a variety of reactions
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to dmap, it can be hypothesized that it may act as a nucleophilic catalyst, facilitating various chemical reactions . The compound’s dimethylamino group could potentially activate a nitrogen atom in its structure, enabling it to participate in nucleophilic substitution reactions .
Biochemical Pathways
For instance, DMAP has been used as a catalyst in esterification reactions with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .
Result of Action
Based on its structural similarity to dmap, it can be hypothesized that it may facilitate various chemical reactions, potentially leading to changes in the structure or function of target molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine with 5-methylisoxazole-4-carboxamide in the presence of a suitable base. Reaction conditions often include a polar aprotic solvent such as dimethylformamide (DMF) and mild temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, this compound may be produced through a multi-step synthesis that emphasizes yield optimization and cost-efficiency. Key stages include the preparation of intermediate compounds, their purification, and the final assembly of the target molecule under controlled conditions to ensure high purity and consistency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically transforming its functional groups into more oxidized forms.
Reduction: Reduction reactions can reduce double bonds or aromatic rings within the structure.
Substitution: The triazine and isoxazole moieties can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and strong nucleophiles like sodium methoxide (NaOCH3) are commonly employed.
Major Products Formed
The major products from these reactions depend on the specific reactants and conditions but often include modified versions of the original compound with altered functional groups or extended molecular frameworks.
相似化合物的比较
Similar Compounds
N-(4-(dimethylamino)-6-(morpholino-1,3,5-triazin-2-yl)methyl)-5-chloroisoxazole-4-carboxamide: Shares a similar structure but with different substituents.
N-(4-(dimethylamino)-6-(morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide: Similar backbone with variations in carboxamide positioning.
Uniqueness
Compared to its analogs, N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide stands out due to its specific combination of functional groups and structural motifs, providing a distinct set of chemical and biological properties that make it suitable for various advanced applications.
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O3/c1-10-11(8-17-25-10)13(23)16-9-12-18-14(21(2)3)20-15(19-12)22-4-6-24-7-5-22/h8H,4-7,9H2,1-3H3,(H,16,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXOVMPEDQKWEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
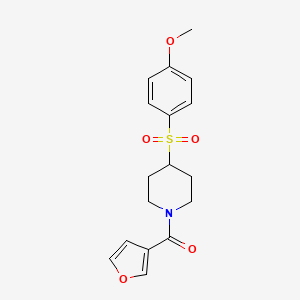
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2381671.png)
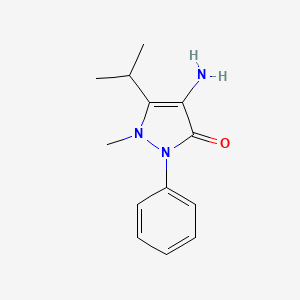
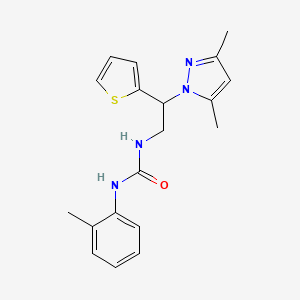
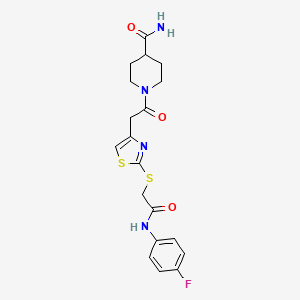
![2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2381681.png)
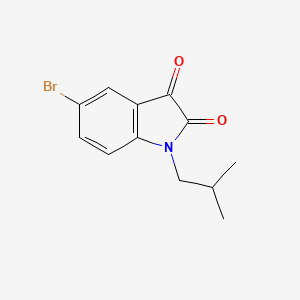

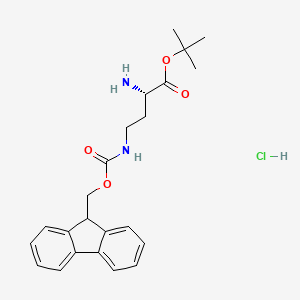
![1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrolidine](/img/structure/B2381686.png)

![N-benzyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2381690.png)
